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Compound of Interest

Compound Name:
6-(Methoxymethoxy)-1H-indazol-

3-amine

CAS No.: 951624-24-1

Cat. No.: B2928577 Get Quote

Executive Summary
6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1) is a specialized heterocyclic

intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors.[1]

Functioning as a protected form of 6-hydroxy-1H-indazol-3-amine, this compound offers a

strategic advantage in medicinal chemistry: it provides a stable "hinge-binding" scaffold (the 3-

aminoindazole core) while masking the chemically sensitive 6-hydroxyl group with a

methoxymethyl (MOM) ether. This protection strategy allows for aggressive functionalization of

the amine at the 3-position without competing phenol reactivity, facilitating the development of

targeted therapies for oncology (e.g., VEGFR, PDGFR inhibitors).

Chemical Identity & Structural Analysis[2]
This compound features a fused bicyclic indazole system substituted with a primary amine at

position 3 and a MOM-protected oxygen at position 6.
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Property Data

Chemical Name 6-(Methoxymethoxy)-1H-indazol-3-amine

CAS Registry Number 951624-24-1

Molecular Formula

C

H

N

O

Molecular Weight 193.20 g/mol

SMILES COCOC1=CC2=C(C=C1)C(=NN2)N

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Methanol; Low solubility

in water

pKa (Calculated)
~3.5 (Indazole N1-H), ~10 (Amine conjugate

acid)

Structural Significance
Indazole Core: Acts as a bioisostere for purine, capable of forming bidentate hydrogen bonds

(Donor-Acceptor) with the ATP-binding pocket of kinases.

MOM Ether (C6): An acetal-based protecting group. It is stable to strong bases and

nucleophiles but hydrolyzes under mild acidic conditions, revealing a phenolic hydroxyl for

late-stage diversification.

Primary Amine (C3): A highly nucleophilic handle for amide coupling, urea formation, or

reductive amination.

Synthesis & Production Strategies
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The synthesis of 3-aminoindazoles is classically achieved via the reaction of hydrazine with

ortho-halobenzonitriles. For this specific derivative, the workflow requires pre-protection of the

phenol.

Retrosynthetic Analysis
The most robust route involves the condensation of 4-(methoxymethoxy)-2-fluorobenzonitrile

with hydrazine hydrate.

4-Hydroxy-2-
fluorobenzonitrile

Step 1: MOM Protection
(MOMCl, DIPEA, DCM)

4-(MOM)-2-
fluorobenzonitrile

Step 2: Cyclization
(N2H4·H2O, n-BuOH, Reflux)

6-(Methoxymethoxy)-
1H-indazol-3-amine

Click to download full resolution via product page

Figure 1: Synthetic workflow for 6-(Methoxymethoxy)-1H-indazol-3-amine.

Critical Process Parameters
MOM Protection: The reaction of the starting phenol with chloromethyl methyl ether (MOMCl)

requires strict anhydrous conditions. Safety Note: MOMCl is a known carcinogen;

commercially available MOMCl solutions (often in toluene) or alternative reagents like

dimethoxymethane (with P

O

) are preferred for safety.

Cyclization: The nucleophilic aromatic substitution (S

Ar) of the fluorine by hydrazine is followed immediately by intramolecular attack on the nitrile.
This requires elevated temperatures (80–120 °C).

Chemical Properties & Reactivity[5][6]
MOM Group Stability Profile
The Methoxymethyl ether is an acetal (

). Its stability is orthogonal to many common reaction conditions used in drug discovery.
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Reagent Class Stability Notes

Bases (NaOH, K

CO

, LDA)

Stable
Ideal for basic alkylation of the

indazole NH.

Nucleophiles (Grignards, LiAlH

)
Stable

Resistant to reduction and

organometallic attack.

Oxidants (KMnO

, H

O

)

Stable
generally stable, though strong

acid oxidants may cleave.

Acids (HCl, TFA, AcOH) Labile
Cleaves rapidly to regenerate

the phenol.

Lewis Acids (TiCl

, BBr

)

Labile Chelation facilitates cleavage.

Deprotection Mechanism
The deprotection is acid-catalyzed unimolecular hydrolysis (

-like), proceeding via an oxocarbenium ion intermediate.

MOM Ether
(R-O-CH2-OMe) + H+

Fast

Oxocarbenium Ion
[CH2=OMe]+

Rate Limiting
(- R-OH)

Free Phenol
(R-OH)

Cleavage

Methanol +
Formaldehyde

+ H2O
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Figure 2: Acid-catalyzed deprotection mechanism of the MOM group.

Experimental Protocols
Protocol A: Synthesis of 6-(Methoxymethoxy)-1H-
indazol-3-amine
Based on standard 3-aminoindazole synthesis methodologies [1, 2].

Reagents:

4-(Methoxymethoxy)-2-fluorobenzonitrile (1.0 equiv)

Hydrazine hydrate (5.0 equiv, 80% aqueous solution)

n-Butanol (Solvent, 5 mL/mmol)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile

derivative in n-butanol.

Addition: Add hydrazine hydrate dropwise at room temperature.

Reaction: Heat the mixture to reflux (approx. 118 °C) for 4–6 hours. Monitor by TLC (System:

5% MeOH in DCM) for the disappearance of the nitrile.

Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

If solid forms: Filter, wash with cold ethanol, and dry.[2]

If no precipitate: Concentrate the solvent under reduced pressure.[2] Dilute with water and

extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

, and concentrate.[2]
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

, 0-10% MeOH/DCM).

Protocol B: MOM Deprotection (General Method)
To be performed after downstream coupling reactions.

Reagents:

6N HCl or Trifluoroacetic acid (TFA)

Methanol or DCM[3]

Procedure:

Dissolve the MOM-protected intermediate in Methanol (for HCl) or DCM (for TFA).

Add acid (approx. 10–20 equiv).

Stir at room temperature for 1–4 hours.

Neutralize with saturated NaHCO

and extract the phenolic product.

Applications in Drug Discovery[6]
This compound is a versatile building block for Type I and Type II Kinase Inhibitors. The 3-

aminoindazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the

kinase hinge region.

Pharmacophore Mapping
N1-H: Hydrogen bond donor to the hinge region (e.g., Glu residue).

N2: Hydrogen bond acceptor (often interacts with backbone NH).
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C3-Amine: Used to attach a "tail" moiety that extends into the solvent-exposed region or the

hydrophobic back pocket, improving potency and selectivity.

C6-OH (post-deprotection): Can be alkylated to introduce solubilizing groups (e.g., N-

methylpiperazine chains) characteristic of drugs like Pazopanib.
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Figure 3: Pharmacophore mapping of the indazole scaffold in kinase inhibition.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

MOMCl Warning: If synthesizing the precursor, handle Chloromethyl Methyl Ether (MOMCl)

in a certified fume hood with extreme caution; it is a potent alkylating agent and human

carcinogen.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to

oxidation over long periods; protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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